9-Butyl-9h-carbazol-3-amine
Overview
Description
“9-Butyl-9h-carbazol-3-amine” is a chemical compound with the CAS Number: 87186-34-3 . It has a molecular weight of 238.33 and its IUPAC name is this compound . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of carbazole derivatives, including “this compound”, has been a subject of research . For instance, one study discussed the synthesis of new 9-ethyl carbazole derivatives . Another study reported the synthesis of a group of solution-processed bipolar small molecular host materials, including 2,6-bis(2,7-dimethyl-9H-carbazol-9-yl)pyridine (2,7-MeCzPy), 2,6-bis(3,6-dimethyl-9H-carbazol-9-yl) pyridine (3,6-MeCzPy) and 2,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyridine (3,6-tBuCzPy) .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C16H18N2/c1-2-3-10-18-15-7-5-4-6-13(15)14-11-12(17)8-9-16(14)18/h4-9,11H,2-3,10,17H2,1H3 .
Chemical Reactions Analysis
Carbazole-based compounds, including “this compound”, have been studied for their electropolymerization processes . These compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 238.33 and its IUPAC name is this compound .
Scientific Research Applications
Optical and Electronic Applications
9-Butyl-9H-carbazol-3-amine and its derivatives have been extensively researched for their potential in optical and electronic applications. Studies have shown that carbazole Schiff bases synthesized from carbazole amines demonstrate significant structural and optical properties. These bases exhibit strong π-conjugation and efficient charge transfer, making them suitable as active emissive layers in organic light-emitting diodes (OLEDs) (Çiçek et al., 2018). Additionally, conjugated polymers derived from polyaniline and carbazole derivatives have been developed for fluorescence sensing, crucial in environmental protection, biosensing, and toxin detection in food (Qian et al., 2019).
Photostimulated Reactions
The utility of 9H-carbazole in photostimulated reactions has been demonstrated in the synthesis of substituted carbazoles. These reactions, which are metal-free, allow for the efficient and simple preparation of various 9H-carbazoles, potentially useful in developing novel photoactive materials (Guerra et al., 2015).
Two-Photon Absorption Data Storage
Multi-carbazole derivatives, including those with 9-butyl-9H-carbazole, have been synthesized and studied for their two-photon absorption properties. This research is significant for data storage applications, as these compounds exhibit substantial two-photon absorption cross-sections, making them potential candidates for optical data storage technologies (Li et al., 2010).
CO2 Capture
In the context of environmental applications, carbazole derivatives have been investigated for CO2 capture. A specific study explored the synthesis of a task-specific ionic liquid incorporating a cation with an appended amine group, demonstrating the ability to reversibly sequester CO2 as a carbamate salt. This finding suggests potential utility in developing more efficient and sustainable methods of CO2 capture (Bates et al., 2002).
Fluorescence Sensing and Imaging
Carbazole-based compounds have been employed in the development of fluorescence sensors. A notable example is the creation of Schiff-base derivatives highly selective and sensitive for Al3+ detection, which can be applied in colorimetric, ultraviolet absorption, and fluorescence-based methods. These sensors offer a low detection limit and have been successfully used in both solution and gas-phase fluorescence detection, highlighting their versatility in various conditions (Gao et al., 2019). Additionally, the synthesis of carbazole-based fluorophores has been studied for their aggregation-induced fluorescence properties, which are significant for applications in organic electronics and bio-imaging. These studies emphasize the potential of carbazole derivatives in enhancing fluorescence properties in different states, such as solid or solution, and their applicability in cell imaging (Jiao et al., 2019).
Mechanism of Action
Target of Action
9-Butyl-9h-carbazol-3-amine is primarily used in the field of organic electronics, specifically in devices such as organic light-emitting diodes (OLEDs) and organic solar cells . The compound’s primary targets are the electronic structures within these devices, where it plays a crucial role in the transport and manipulation of charges .
Mode of Action
The compound interacts with its targets by contributing to the electronic properties of the device. It has high electron mobility, which means it can efficiently transport positive charges (holes) from the anode to the emitting layer . This efficient charge transport is crucial for the improved device efficiency and stability .
Biochemical Pathways
In the context of OLEDs, for example, it helps to fully utilize both singlet and triplet excitons, which is key to achieving high device performance .
Pharmacokinetics
Its physical properties, such as its solid state and molecular weight (23833 g/mol) , would likely influence its behavior in a biological context.
Result of Action
The result of this compound’s action in an OLED is the efficient emission of light. By facilitating the transport of charges within the device, it enables the generation of light with high efficiency and stability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of charge transport can be affected by temperature, as the mobility of electrons within the compound can change with temperature. Additionally, the stability of the compound and, consequently, the device can be influenced by factors such as humidity and exposure to light .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that carbazole derivatives have been used in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to their high electron mobility and other favorable electronic characteristics .
Cellular Effects
Some carbazole derivatives have been shown to exhibit fluorescence properties, making them suitable for bioimaging applications .
Molecular Mechanism
It is known that carbazole derivatives can be electropolymerized, resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives .
Temporal Effects in Laboratory Settings
Carbazole derivatives have been shown to exhibit dependent aggregation-induced enhanced emission (AIEE) properties .
Metabolic Pathways
Some carbazole derivatives have been shown to be involved in the pathogenesis and development of diabetes .
Transport and Distribution
Some carbazole derivatives have been shown to improve hole transport in inverted perovskite solar cells .
Subcellular Localization
Some carbazole derivatives have been shown to selectively target the lysosome of HepG2 cells through acid-base interactions .
Properties
IUPAC Name |
9-butylcarbazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-3-10-18-15-7-5-4-6-13(15)14-11-12(17)8-9-16(14)18/h4-9,11H,2-3,10,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCWVKRTYSMRBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)N)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275471 | |
Record name | 9-butyl-9h-carbazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87186-34-3 | |
Record name | 9-butyl-9h-carbazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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